molecular formula C9H23INO3PS B1671087 Echothiophate iodide CAS No. 513-10-0

Echothiophate iodide

Cat. No. B1671087
CAS RN: 513-10-0
M. Wt: 383.23 g/mol
InChI Key: OVXQHPWHMXOFRD-UHFFFAOYSA-M
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Description

Echothiophate iodide is an acetylcholinesterase inhibitor used in ophthalmic preparations to increase the drainage of intraocular fluid . It is most commonly used for the treatment of glaucoma . It is also known as Phospholine Iodide .


Synthesis Analysis

Echothiophate is synthesized by reacting diethylchlorophosphoric acid with 2-dimethylaminoethylmercaptan, which results in S - (2-dimethylaminoethyl)- O, O -diethylthiophosphate. This is then alkylated by methyl iodide to form echothiophate .


Molecular Structure Analysis

The molecular formula of Echothiophate iodide is C9H23INO3PS . The average mass is 383.227 Da and the monoisotopic mass is 383.018097 Da .


Chemical Reactions Analysis

The degradation of echothiophate iodide occurs by two different mechanisms depending on the pH of the solution. In alkaline media (pH range 9.5-12), the major reaction is S-P bond cleavage to yield (2-mercaptoethy1)trimethyl-ammonium iodide .

Scientific Research Applications

  • Glaucoma Treatment : Echothiophate iodide has been frequently used in the treatment of various forms of glaucoma, including chronic simple glaucoma, postiridectomy angle-closure glaucoma, and secondary glaucomas. Its mechanism involves prolonging the stimulation of parasympathetic receptors at the neuromuscular junctions of the ciliary body's longitudinal muscle, which, in turn, aids in increasing aqueous humor outflow from the eye and reducing intraocular pressure ("Echothiophate Iodide", 2020).

  • Lens Changes in Glaucoma Patients : Studies have noted the development of cataracts in glaucoma patients treated with echothiophate iodide. These changes tend to be nuclear and posterior subcapsular rather than anterior. However, the specific lens changes attributable to echothiophate iodide are still a matter of discussion ("Incidence of lens changes in patients treated with echothiophate iodide.", Thoft, 1968).

  • Chemical Analysis and Stability : Research has been conducted to improve the precision and specificity of methods for determining the concentration of echothiophate iodide. This includes studies on the kinetics and mechanism of its degradation in various solutions, which is crucial for ensuring the effectiveness and safety of the drug ("Modified iodimetric determination of echothiophate iodide.", Warner et al., 1971).

  • Comparative Studies : Echothiophate iodide has been compared with other drugs like Pilocarpine for their efficacy in managing glaucoma. Such comparative studies help in understanding the relative effectiveness and side effects of different treatments ("Comparison Between Pilocarpine and Echothiophate for Chronic Simple Glaucoma", Pratt-Johnson et al., 1964).

  • Non-Ophthalmic Research Applications : While the primary focus has been on ophthalmic applications, there's potential for further exploration of echothiophate iodide in other areas of medical research, given its mechanism of action and effects on cholinergic systems.

Mechanism of Action

Target of Action

Echothiophate iodide primarily targets acetylcholinesterase , an enzyme that plays a crucial role in nerve signal transmission . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, echothiophate iodide increases the concentration of acetylcholine, enhancing its effect .

Mode of Action

Echothiophate iodide is a long-acting cholinesterase inhibitor. It enhances the effect of endogenously liberated acetylcholine in the iris, ciliary muscle, and other parasympathetically innervated structures of the eye . The compound binds irreversibly to cholinesterase, rendering the enzyme permanently inactive . This irreversible binding is due to the covalent bond formed by its phosphate group with the serine group at the active site of the cholinesterase .

Biochemical Pathways

The primary biochemical pathway affected by echothiophate iodide is the cholinergic pathway. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced parasympathetic nerve transmission, affecting various physiological processes such as heart rate, digestion, and eye function .

Pharmacokinetics

Echothiophate iodide is typically administered topically as eye drops . It forms an irreversible covalent bond with the acetylcholinesterase binding site, leading to a long duration of action. The effects of echothiophate iodide can last a week or more due to the slow rate of hydrolysis by cholinesterase .

Action Environment

Environmental factors can influence the action of echothiophate iodide. For instance, exposure to carbamate- or organophosphate-type insecticides and pesticides may result in additive systemic effects due to the absorption of the pesticide through the skin or respiratory tract . Protective measures such as respiratory masks and frequent clothing changes may be necessary during exposure to pesticides in patients receiving echothiophate iodide .

Safety and Hazards

Echothiophate iodide is fatal if swallowed and toxic in contact with skin or if inhaled . It is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXQHPWHMXOFRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23INO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022976
Record name Echothiophate iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echothiophate iodide

CAS RN

513-10-0
Record name Echothiophate iodide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echothiophate iodide [USP]
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Record name Echothiophate iodide
Source EPA DSSTox
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Record name Ecothiopate iodide
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Record name ECHOTHIOPHATE IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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